cyclohexyl(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone cyclohexyl(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone
Brand Name: Vulcanchem
CAS No.: 2309555-17-5
VCID: VC4212130
InChI: InChI=1S/C20H25N3O/c1-22-12-17(11-21-22)19-14-23(13-16-9-5-6-10-18(16)19)20(24)15-7-3-2-4-8-15/h5-6,9-12,15,19H,2-4,7-8,13-14H2,1H3
SMILES: CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4CCCCC4
Molecular Formula: C20H25N3O
Molecular Weight: 323.44

cyclohexyl(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

CAS No.: 2309555-17-5

Cat. No.: VC4212130

Molecular Formula: C20H25N3O

Molecular Weight: 323.44

* For research use only. Not for human or veterinary use.

cyclohexyl(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone - 2309555-17-5

Specification

CAS No. 2309555-17-5
Molecular Formula C20H25N3O
Molecular Weight 323.44
IUPAC Name cyclohexyl-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone
Standard InChI InChI=1S/C20H25N3O/c1-22-12-17(11-21-22)19-14-23(13-16-9-5-6-10-18(16)19)20(24)15-7-3-2-4-8-15/h5-6,9-12,15,19H,2-4,7-8,13-14H2,1H3
Standard InChI Key XEYXDYPUMBBXDR-UHFFFAOYSA-N
SMILES CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4CCCCC4

Introduction

Synthesis and Manufacturing

Synthetic Routes

The synthesis of cyclohexyl(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone likely follows modular strategies common to dihydroisoquinoline derivatives . A plausible route involves:

  • Formation of the Dihydroisoquinoline Core:

    • Cyclocondensation of phenethylamine derivatives with carbonyl compounds under acidic conditions.

    • Example: Reaction of 2-phenylethylamine with a ketone or aldehyde to form the tetrahydroisoquinoline scaffold, followed by partial dehydrogenation .

  • Introduction of the Pyrazole Substituent:

    • Suzuki-Miyaura coupling between a boronic ester-functionalized pyrazole and a halogenated dihydroisoquinoline intermediate.

    • Alternative methods include nucleophilic aromatic substitution or click chemistry .

  • Attachment of the Cyclohexyl Methanone Group:

    • Acylation of the dihydroisoquinoline nitrogen using cyclohexylcarbonyl chloride in the presence of a base (e.g., triethylamine).

Key Reaction Conditions

  • Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions .

  • Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or dichloromethane (DCM).

  • Temperature: Reactions typically proceed at 80–120°C for coupling steps and room temperature for acylation.

Physicochemical Properties

While experimental data for this compound are scarce, properties can be extrapolated from structural analogs:

PropertyPredicted ValueBasis for Prediction
SolubilityLow water solubility (<0.1 mg/mL)Hydrophobic cyclohexyl and aromatic groups .
LogP~3.5Calculated using fragment-based methods.
Melting Point180–220°CAnalogous dihydroisoquinolines .
StabilityStable under inert atmospheresSusceptible to oxidation at benzylic positions.

Biological Activity and Mechanisms

Putative Targets

The compound’s structural features suggest potential interactions with:

  • Kinases: The dihydroisoquinoline scaffold is a common pharmacophore in kinase inhibitors (e.g., GSK-3β, CDK inhibitors) .

  • G-Protein-Coupled Receptors (GPCRs): Pyrazole-containing compounds often target adenosine or serotonin receptors .

  • Epigenetic Regulators: Dihydroisoquinolines may inhibit histone deacetylases (HDACs) or bromodomains .

In Silico Predictions

  • Binding Affinity: Molecular docking studies using homology models indicate moderate affinity (Kd ~100–500 nM) for kinases such as JAK2 and Aurora A .

  • ADMET Profile:

    • Absorption: Moderate intestinal permeability (Caco-2 Papp ~5 × 10⁻⁶ cm/s).

    • Metabolism: Likely CYP3A4 substrate; potential for hepatic glucuronidation.

Regulatory Status and Patent Landscape

  • Use of dihydroisoquinolines substituted with heteroaryl groups (e.g., pyrazoles) for kinase inhibition .

  • Formulations combining these compounds with chemotherapeutic agents .

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